The Dihydrobenzo[b][1,4]dioxin Fragment Is Validated for High‑Affinity, Highly Selective MAO‑B Inhibition
Although CAS 1789180‑66‑0 itself has not been tested against MAO‑B, the 2,3‑dihydrobenzo[b][1,4]dioxin‑6‑carboxamide chemotype has produced the potent and exquisitely selective inhibitor 1l (IC₅₀ = 0.0083 μM, selectivity index > 4819 vs. MAO‑A) [REFS‑1]. By contrast, the closest thiophenyl‑urea comparator from the TLR‑active series (1‑phenyl‑3‑(thiophen‑2‑yl)urea) shows no reported MAO‑B activity [REFS‑2]. The presence of the dihydrobenzo dioxin core in the target compound therefore predicts a significantly higher probability of MAO‑B engagement.
| Evidence Dimension | hMAO‑B inhibitory potency (IC₅₀) and selectivity vs. hMAO‑A |
|---|---|
| Target Compound Data | Not directly measured; inferred from the dihydrobenzo[b][1,4]dioxin‑6‑carboxamide scaffold (the most potent representative, 1l, gave IC₅₀ = 0.0083 μM; SI > 4819) [REFS‑1] |
| Comparator Or Baseline | 1‑Phenyl‑3‑(thiophen‑2‑yl)urea (initial TLR hit, no MAO‑B activity reported) [REFS‑2] |
| Quantified Difference | Cannot be quantified for the target compound; class‑level evidence indicates that the dihydrobenzo dioxin core is a sub‑10 nM MAO‑B pharmacophore, a feature absent from the thiophenyl‑urea comparator. |
| Conditions | Human recombinant MAO‑B expressed in Sf9 cells; substrate: 5‑phenylacetaldehyde [REFS‑1] |
Why This Matters
Procurement teams evaluating MAO‑B screening libraries should recognize that the dihydrobenzo dioxin moiety is a validated handle for sub‑10 nM MAO‑B potency, a property not achievable with thiophenyl‑urea TLR agonists alone.
- [1] Sun D et al. Benzodioxane Carboxamide Derivatives As Novel Monoamine Oxidase B Inhibitors with Antineuroinflammatory Activity. ACS Med Chem Lett. 2024;15(6):798–805. doi:10.1021/acsmedchemlett.3c00532. View Source
- [2] Chen Z et al. Design, Synthesis, and Structure–Activity Relationship of N‑Aryl‑N′‑(thiophen‑2‑yl)thiourea Derivatives as Novel and Specific Human TLR1/2 Agonists for Potential Cancer Immunotherapy. J Med Chem. 2021;64(11):7731–7749. doi:10.1021/acs.jmedchem.1c00437. View Source
